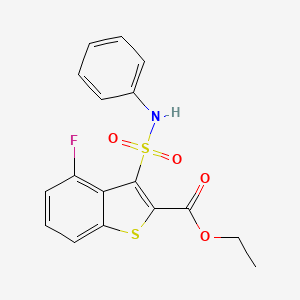![molecular formula C16H13BrFN5O B11270769 N-(4-bromo-3-methylphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11270769.png)
N-(4-bromo-3-methylphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-3-methylphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring, a bromo-methylphenyl group, and a fluorophenylamino group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne.
Introduction of the Bromo-Methylphenyl Group: The bromo-methylphenyl group can be introduced via a halogenation reaction using bromine or a brominating agent.
Attachment of the Fluorophenylamino Group: The fluorophenylamino group can be attached through a nucleophilic substitution reaction, where a fluorophenylamine reacts with an appropriate electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
化学反応の分析
Types of Reactions
N-(4-bromo-3-methylphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
N-(4-bromo-3-methylphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(4-bromo-3-methylphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and the attached functional groups play a crucial role in determining the binding affinity and specificity of the compound.
類似化合物との比較
Similar Compounds
- N-(4-bromo-3-methylphenyl)-2-((4-fluorophenyl)thio)acetamide
- N-(4-bromo-2-methylphenyl)-3-furamide
- 3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide
Uniqueness
N-(4-bromo-3-methylphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the triazole ring, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds that may lack this structural feature.
特性
分子式 |
C16H13BrFN5O |
|---|---|
分子量 |
390.21 g/mol |
IUPAC名 |
N-(4-bromo-3-methylphenyl)-5-(4-fluoroanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H13BrFN5O/c1-9-8-12(6-7-13(9)17)20-16(24)14-15(22-23-21-14)19-11-4-2-10(18)3-5-11/h2-8H,1H3,(H,20,24)(H2,19,21,22,23) |
InChIキー |
UEDFSUKGYAVWFG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11270687.png)
![1-(5-Chloro-2-methoxyphenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B11270691.png)
![N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B11270696.png)
![2-(3-(3-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-ethyl-N-phenylacetamide](/img/structure/B11270700.png)
![3-butyl-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11270708.png)
methanone](/img/structure/B11270709.png)
![1-Phenyl-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B11270712.png)
![N-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11270719.png)
![N-(2,5-dimethoxyphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11270720.png)
![5-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11270729.png)
![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B11270732.png)
![3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide](/img/structure/B11270736.png)
![ethyl 5-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]-1H-pyrazole-4-carboxylate](/img/structure/B11270758.png)

